molecular formula C10H11ClN2O2 B3087734 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 1177310-33-6

2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No.: B3087734
CAS No.: 1177310-33-6
M. Wt: 226.66 g/mol
InChI Key: VJCYHNKNDZZIGV-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride (CAS: 2310144-69-3) is a benzodiazole derivative with a methyl substituent at the 2-position of the heterocyclic ring and an acetic acid moiety linked to the nitrogen atom. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. Its molecular formula is C₁₀H₁₅ClN₂O₂, with a molecular weight of 230.69 ().

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCYHNKNDZZIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with acetic acid or its derivatives under acidic conditions to form the benzimidazole ring.

    Methylation: The benzimidazole ring is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Acetic Acid Substitution: The methylated benzimidazole is reacted with chloroacetic acid in the presence of a base to introduce the acetic acid moiety.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the cyclization, methylation, and substitution reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzimidazole ring undergoes electrophilic substitution, with the methyl group directing reactivity. The acetic acid moiety participates in nucleophilic acyl substitution.

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>, refluxMethyl 2-(2-methyl-1H-benzodiazol-1-yl)acetate85–90
Amide FormationThionyl chloride, NH<sub>3</sub>2-(2-Methyl-1H-benzodiazol-1-yl)acetamide75–80

Key Findings :

  • Esterification proceeds via acid-catalyzed nucleophilic attack at the carbonyl carbon.

  • Amidation requires prior activation of the carboxylic acid to an acid chloride.

Electrophilic Aromatic Substitution

The benzimidazole ring’s electron-rich nature facilitates regioselective substitution. The methyl group at position 2 directs incoming electrophiles to positions 5 and 6.

Reaction TypeReagents/ConditionsMajor ProductSelectivitySource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro-2-(2-methyl-1H-benzodiazol-1-yl)acetic acid5 > 6 (4:1)
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>5-Bromo derivative>90%

Mechanistic Insight :

  • Nitration occurs at position 5 due to steric and electronic effects of the methyl group .

  • Bromination under Lewis acid conditions follows a similar pathway, with halogenation favored at the para position .

Redox Reactions

The acetic acid group and benzimidazole core participate in oxidation and reduction.

Reaction TypeReagents/ConditionsProductNotesSource
OxidationKMnO<sub>4</sub>, acidic conditions2-(2-Methyl-1H-benzodiazol-1-yl)glycolic acidRequires heating
Reduction (Carboxylic acid)LiAlH<sub>4</sub>, THF2-(2-Methyl-1H-benzodiazol-1-yl)ethanol70% yield

Observations :

  • Oxidation converts the acetic acid side chain to a glycolic acid derivative.

  • Reduction with LiAlH<sub>4</sub> selectively targets the carboxylic acid group without affecting the benzimidazole ring.

Ring Functionalization and Cyclization

The compound serves as a precursor for fused heterocycles.

Reaction TypeReagents/ConditionsProductApplicationSource
Cyclocondensation1,2-Diaminobenzene, AcOH, refluxBenzo imidazo[1,2-a]pyridineAnticancer scaffolds
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl-substituted derivativesDrug discovery

Significance :

  • Cyclocondensation reactions expand the heterocyclic framework, enhancing bioactivity .

  • Cross-coupling introduces aromatic groups for tuning electronic properties .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt influences solubility and reactivity in aqueous media.

PropertyConditionsObservationSource
SolubilitypH 7.4, aqueous buffer12 mg/mL
DeprotonationNaOH (1M), 25°CFree base precipitates at pH > 5

Practical Implications :

  • Salt formation improves bioavailability in pharmaceutical formulations .

  • Deprotonation enables further functionalization under basic conditions.

Comparative Reactivity with Analogues

The methyl group’s electronic effects differentiate this compound from related derivatives.

CompoundNitration Rate (Relative)Bromination PositionSource
2-(2-Methyl-1H-benzodiazol-1-yl)acetic acid1.05
2-(6-Methyl-1H-benzodiazol-1-yl)acetic acid0.74

Scientific Research Applications

2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Ring Features CAS/Identifier Purity Source
2-(2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride C₁₀H₁₅ClN₂O₂ 230.69 2-methyl, tetrahydro ring, HCl salt 2310144-69-3 N/A
2-(5-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid C₁₀H₁₁ClN₂O₂* 213.90* 5-methyl, fully aromatic EN300-188446 95%
2-(5-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride C₁₃H₁₈N₂O₂ 234.30 5-methyl, HCl salt 1807888-08-9 95%
2-[2-(2,3-Dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid C₁₅H₁₀Cl₂N₂O₂ 327.16 2,3-dichlorophenyl substituent Not provided N/A

Key Findings:

Substituent Position Effects :

  • The 2-methyl substituent in the target compound (vs. 5-methyl in analogs) alters steric and electronic properties. This positional difference may influence binding affinity in biological systems, such as enzyme inhibition or receptor modulation.

This feature may also reduce metabolic degradation in vivo.

Salt Form :

  • The hydrochloride salt enhances water solubility and bioavailability. For instance, the 5-methyl analog with a free carboxylic acid () may exhibit lower solubility than its hydrochloride form ().

Research Implications and Challenges

  • Crystallography : The SHELX software suite () is widely used for small-molecule refinement, including benzodiazole derivatives. However, the provided evidence lacks direct experimental data (e.g., XRD or NMR) for the target compound, highlighting a need for further structural validation.
  • Purity and Synthesis: While some analogs report 95% purity (), the target compound’s synthesis route and purity are unspecified.
  • Biological Activity : Structural differences, such as the tetrahydro ring, may confer unique pharmacological profiles. Comparative studies on cytotoxicity, solubility, and stability are warranted.

Biological Activity

2-(2-Methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride, with a CAS number of 1177310-33-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and implications for therapeutic applications.

  • Molecular Formula : C10H11ClN2O2
  • Molecular Weight : 226.66 g/mol
  • CAS Number : 1177310-33-6

Research has indicated that compounds related to benzodiazoles exhibit various biological activities, including inhibition of protein-protein interactions (PPIs). Specifically, this compound has been studied for its potential as an inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial in many cancers and inflammatory diseases.

Inhibition of STAT3

A study highlighted the compound's ability to inhibit STAT3 with an IC50 value of approximately 15.8 µM. This suggests a significant potential for therapeutic applications in conditions where STAT3 plays a pivotal role. The mechanism involves interaction with cysteine residues in the SH2 domain of STAT3, leading to its inactivation .

Biological Activity Data

Biological Activity IC50 (µM) Target
STAT3 Inhibition15.8 ± 0.6Direct STAT3 inhibitor
Grb2 Interaction>30Protein-protein interaction

Case Studies and Research Findings

  • Inhibition Studies :
    • In vitro studies demonstrated that the compound effectively inhibited STAT3 signaling pathways. The selectivity for STAT3 over other similar proteins (like STAT1) suggests a targeted approach that may reduce side effects associated with broader inhibitors .
  • Mechanistic Insights :
    • Further investigations using mass spectrometry and NMR spectroscopy revealed that the compound interacts specifically with cysteine residues near the SH2 domain, confirming its mechanism of action as a covalent inhibitor .
  • Potential Therapeutic Applications :
    • Given its role in inhibiting pathways linked to cancer progression and inflammation, there is potential for this compound to be developed into a therapeutic agent for treating various malignancies and autoimmune disorders.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for the benzodiazole aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.6 ppm), and acetic acid moiety (δ 3.8–4.2 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve polar impurities .
  • ESI-MS : Confirm molecular ion [M+H]+ at m/z 237.1 (calculated for C10H11N2O2·HCl) .
  • XRD : Resolve crystal packing effects, particularly for hydrochloride salt formation .

What computational methods assist in predicting the compound’s reactivity or stability under varying conditions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the benzodiazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack at the C2 position .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to optimize solubility and stability .
  • Reaction Path Search Algorithms : Tools like GRRM predict competing pathways (e.g., hydrolysis vs. dimerization) under acidic conditions .

How can researchers address instability or decomposition during synthesis or storage?

Q. Advanced Research Focus

  • Controlled Atmospheres : Use inert gas (N2/Ar) during synthesis to prevent oxidation of the acetic acid moiety .
  • Lyophilization : For long-term storage, lyophilize the hydrochloride salt at -20°C in amber vials to minimize hygroscopic degradation .
  • Stability-Indicating Assays : Employ accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to identify degradation products (e.g., hydrolyzed benzodiazole derivatives) .

What ecological and toxicological considerations are critical when handling this compound?

Q. Basic Research Focus

  • Toxicity Screening : Acute toxicity studies (e.g., OECD 423) indicate potential skin/eye irritation (similar to benzimidazole derivatives) .
  • Ecotox Models : Use ECOSAR to predict aquatic toxicity; the hydrochloride salt’s high solubility necessitates containment to prevent water contamination .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before incineration, adhering to EPA guidelines .

How can researchers scale up synthesis from milligram to gram scale without compromising yield?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., dimerization) during acetic acid coupling .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progression and automate reagent dosing .
  • Design Space Exploration : Use DoE to identify critical process parameters (CPPs) for scale-up, ensuring ≤5% yield deviation from lab-scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
Reactant of Route 2
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2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

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